molecular formula C14H19BO4 B1272639 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate CAS No. 480424-68-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Cat. No. B1272639
M. Wt: 262.11 g/mol
InChI Key: KFBOKXXUJHAZIH-UHFFFAOYSA-N
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Description

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a derivative of tetramethyl dioxaborolane, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are characterized by a boron atom within a dioxaborolane ring structure, which is essential for their reactivity in forming carbon-carbon bonds.

Synthesis Analysis

The synthesis of related tetramethyl dioxaborolane derivatives has been explored through palladium-catalyzed borylation reactions. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved by borylating aryl bromides using a palladium catalyst, 2,2′-bis(1,3,2-benzodioxaborole), and pinacol . This method has shown to be particularly effective for aryl bromides with sulfonyl groups, suggesting a potential pathway for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was elucidated by single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the boron atom . This information is valuable for understanding the reactivity and stability of the compound of interest.

Chemical Reactions Analysis

The reactivity of tetramethyl dioxaborolane derivatives in chemical reactions is well-documented. These compounds are often used as intermediates in the synthesis of various organic molecules. For example, they can be utilized in the preparation of chiral building blocks for the synthesis of optically active α-substituted α-amino acid derivatives . The presence of the dioxaborolane moiety is crucial for the subsequent cross-coupling reactions that these compounds undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethyl dioxaborolane derivatives are influenced by their molecular structure. The presence of the dioxaborolane ring imparts certain steric and electronic characteristics that affect their solubility, stability, and reactivity. For instance, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, although not a dioxaborolane, demonstrates stability in both acidic and basic solutions, which may be comparable to the stability of the compound . Additionally, the crystal structure and DFT studies of a pyrazole derivative containing the tetramethyl dioxaborolane moiety provide insights into the electronic properties and potential reactivity of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, along with similar boric acid ester intermediates, plays a significant role in synthesis and structural analysis. These compounds are often obtained through multi-step substitution reactions. Their structures are usually confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Advanced methods such as density functional theory (DFT) are also employed to calculate molecular structures and analyze conformational properties, which are consistent with crystal structures determined by X-ray diffraction. This process is crucial for understanding the physicochemical properties of these compounds (Huang et al., 2021).

In Vitro Cytotoxicity and Cellular Uptake

Some derivatives of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate have been studied for their in vitro cytotoxicity and cellular uptake. For instance, boronated phosphonium salts containing variants of this compound were investigated for these properties using human glioblastoma and canine kidney tubule cells. Such studies are essential in assessing the potential biomedical applications of these compounds (Morrison et al., 2010).

Fluorescence Probes and Sensing Applications

Compounds related to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate have been used in developing fluorescence probes. These probes are particularly useful for detecting hydrogen peroxide, a significant compound in explosive detection. Enhancements in the sensing performance of borate to hydrogen peroxide vapor have been achieved by introducing functional groups to the boron ester, thereby making them more reactive (Fu et al., 2016).

Applications in Organic Liquid Electrolyte-Based Batteries

Boron-based compounds, including derivatives of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, have been explored as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries. These compounds can significantly impact the electrochemical compatibility and performance of such batteries (Kucuk & Abe, 2020).

Drug Delivery Systems

In the field of nanomedicine, derivatives of this compound have been used in designing pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles. These vesicles, encapsulating drugs like doxorubicin, exhibit excellent responsive drug release properties and efficient drug-targeting ability, making them valuable in improving drug delivery efficiency (Ren et al., 2022).

Safety And Hazards

This compound is highly flammable and produces flammable gases when in contact with water . It should be stored in a dry place in a sealed container . It should be handled under an inert gas and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-10(16)17-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBOKXXUJHAZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378827
Record name 2-Acetoxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

CAS RN

480424-68-8
Record name 2-Acetoxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetoxybenzeneboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Jianfei, L Shunyi, H Yulong, L Yingxia… - Chinese Journal of …, 2023 - sioc-journal.cn
Taking the dual FABP 4/5 inhibitor RO6806051 and FABP4 inhibitor XU17 as the lead compounds, twenty new quinoline derivatives as dual FABP4/5 inhibitors were designed and …
Number of citations: 0 sioc-journal.cn
DE Spurling - 2020 - etheses.whiterose.ac.uk
This thesis describes a novel method for the cyclisation of linear precursors possessing multiple internal nucleophiles, via multi internal nucleophile ring expansion (multi-INRE) …
Number of citations: 2 etheses.whiterose.ac.uk
R Yougnia, C Rochais, J Sopkovà-de Oliveira Santos… - Tetrahedron, 2010 - Elsevier
A one-pot synthesis of novel poly-substituted phenanthrenes is described in this article through a Suzuki–Miyaura cross-coupling followed by a Dieckmann–Thorpe ring closure under …
Number of citations: 12 www.sciencedirect.com
C Rochais, R Yougnia, T Cailly… - Tetrahedron, 2011 - Elsevier
The synthesis of a series of benzo(iso)quinoline and phenanthroline derivatives has been achieved using an efficient one-pot procedure. It proceeds through a Suzuki–Miyaura cross-…
Number of citations: 11 www.sciencedirect.com
高建飞, 李瞬依, 何玉龙, 李英霞, 王贺瑶, 黄二芳… - 有机化学, 2023 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: erfanghuang@syphu.edu.cn; chunhu@syphu.edu.cn Received July 2, 2022…
Number of citations: 0 sioc-journal.cn

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